molecular formula C27H44O B14798977 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14798977
M. Wt: 384.6 g/mol
InChI Key: NYOXRYYXRWJDKP-RNMWJFICSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholestenone can be synthesized through several methods, one of which involves the oxidation of cholesterol. A common procedure includes the use of aluminum tert-butoxide in a benzene-acetone mixture. The reaction is carried out at a temperature of 75-85°C for about 8 hours. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, cholestenone is often produced using microbial transformation of cholesterol. This method employs specific bacteria or fungi that can oxidize cholesterol to cholestenone with high regio- and stereoselectivity. This biotechnological approach is favored for its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Cholestenone undergoes various chemical reactions, including:

    Oxidation: Cholestenone can be further oxidized to produce cholest-4-en-3-one derivatives.

    Reduction: It can be reduced to form cholestanol.

    Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Cholestenone has a wide range of applications in scientific research:

Mechanism of Action

Cholestenone exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to reduce membrane order and facilitate the flip-flop of lipids across the membrane. Cholestenone also inhibits the biosynthesis of the cell wall in certain bacteria, thereby exhibiting antibacterial properties . The molecular targets include enzymes involved in cholesterol metabolism and cell wall synthesis .

Comparison with Similar Compounds

  • Cholesterol
  • Cholestanol
  • Coprostanol

Cholestenone stands out due to its distinct chemical structure and its ability to undergo a variety of chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

NYOXRYYXRWJDKP-RNMWJFICSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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